- Highly efficient copper-catalyzed N-arylation of amine with arylhalide using hydrazone as ligandFenzi Cuihua, 2016, 30(5), 420-427,
Cas no 937-33-7 (Benzenamine,N-(1,1-dimethylethyl)-)

937-33-7 structure
Nom du produit:Benzenamine,N-(1,1-dimethylethyl)-
Numéro CAS:937-33-7
Le MF:C10H15N
Mégawatts:149.232802629471
MDL:MFCD05669577
CID:815489
PubChem ID:254260
Benzenamine,N-(1,1-dimethylethyl)- Propriétés chimiques et physiques
Nom et identifiant
-
- Benzenamine,N-(1,1-dimethylethyl)-
- N-tert-butylaniline
- Aniline,N-tert-butyl
- N-t-butylaniline
- phenyl-t-butylamine
- tert butylaniline
- tert-Butyl-phenyl-amine
- Aniline, N-tert-butyl- (6CI, 7CI, 8CI)
- N-(1,1-Dimethylethyl)benzenamine (ACI)
- N-Phenyl-tert-butylamine
- NSC 78378
- 937-33-7
- NSC78378
- tert-butylaniline
- Phenyl-tert.-butylamin
- DTXSID20291812
- Benzenamine, N-(1,1-dimethylethyl)-
- N-(tert-butyl)-N-phenylamine
- N-phenyl-t-butylamine
- N-tert-butyl-aniline
- DB-371653
- Q63391568
- NSC-78378
- Aniline, N-tert-butyl-,
- NCIOpen2_000749
- aniline, N-t-butyl-
- t-butylaniline
- F74431
- MFCD05669577
- SCHEMBL50034
- N-(tert-butyl)aniline
- MS-1462
- AKOS015994146
-
- MDL: MFCD05669577
- Piscine à noyau: 1S/C10H15N/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8,11H,1-3H3
- La clé Inchi: ABRWESLGGMHKEA-UHFFFAOYSA-N
- Sourire: C1C=CC(NC(C)(C)C)=CC=1
Propriétés calculées
- Qualité précise: 149.12000
- Masse isotopique unique: 149.120449483g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 107
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 12Ų
- Le xlogp3: 2.6
Propriétés expérimentales
- Dense: 0.9529 (estimate)
- Point de fusion: 1.08°C (estimate)
- Point d'ébullition: 240.76°C (estimate)
- Indice de réfraction: 1.5270
- Le PSA: 12.03000
- Le LogP: 2.97000
- Le PKA: 7.00(at 25℃)
Benzenamine,N-(1,1-dimethylethyl)- Informations de sécurité
Benzenamine,N-(1,1-dimethylethyl)- Données douanières
- Code HS:2921420090
- Données douanières:
Code douanier chinois:
2921420090Résumé:
2921420090 autres dérivés d'aniline et leurs sels. TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
SH: 2921420090 dérivés de l'aniline et leurs sels TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Benzenamine,N-(1,1-dimethylethyl)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01RVL9-1g |
Benzenamine, N-(1,1-dimethylethyl)- |
937-33-7 | 90% | 1g |
$280.00 | 2023-12-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-1mg |
N-(tert-butyl)aniline |
937-33-7 | 98% | 1mg |
¥509.00 | 2024-04-24 | |
Ambeed | A957490-5g |
N-tert-Butylaniline |
937-33-7 | 90% | 5g |
$1348.0 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-5mg |
N-(tert-butyl)aniline |
937-33-7 | 98% | 5mg |
¥627.00 | 2024-04-24 | |
abcr | AB298449-100 mg |
N-(tert-Butyl)-N-phenylamine; . |
937-33-7 | 100mg |
€221.50 | 2023-04-26 | ||
abcr | AB298449-100mg |
N-(tert-Butyl)-N-phenylamine; . |
937-33-7 | 100mg |
€283.50 | 2025-02-17 | ||
1PlusChem | 1P01RVL9-100mg |
Benzenamine, N-(1,1-dimethylethyl)- |
937-33-7 | 90% | 100mg |
$68.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641466-2mg |
N-(tert-butyl)aniline |
937-33-7 | 98% | 2mg |
¥578.00 | 2024-04-24 | |
Ambeed | A957490-100mg |
N-tert-Butylaniline |
937-33-7 | 90% | 100mg |
$85.0 | 2024-04-16 | |
Ambeed | A957490-250mg |
N-tert-Butylaniline |
937-33-7 | 90% | 250mg |
$143.0 | 2024-04-16 |
Benzenamine,N-(1,1-dimethylethyl)- Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Copper oxide (Cu2O) , 2-Thiophenecarboxaldehyde, 2-methyl-2-phenylhydrazone Solvents: Dimethyl sulfoxide ; 36 h, 95 °C
Référence
Synthetic Routes 2
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Palladium chloride , rel-N,N-Dicyclohexyl-P-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-P-phenylphosphinous … Solvents: Toluene ; 18 h, reflux
Référence
- Efficient palladium-catalyzed amination of aryl chlorides using dicyclohexylamino[(2,6-dimethyl)morpholino]phenylphosphine as a PN2 ligandSynthesis, 2009, (5), 815-823,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , Phosphine, butylbis(tricyclo[3.3.1.13,7]dec-1-yl)-, hydriodide (1:1) Solvents: Toluene ; 20 h, 120 °C; 120 °C → rt
Référence
- Efficient palladium catalysts for the amination of aryl chlorides: a comparative study on the use of phosphium salts as precursors to bulky, electron-rich phosphinesTetrahedron, 2005, 61(41), 9705-9709,
Synthetic Routes 5
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine
Référence
- 2-[Bis(1-adamantantyl)phosphino]-N,N-dimethylanilinee-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-2,
Synthetic Routes 7
Conditions de réaction
1.1 Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 10 min, rt
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C
1.2 Reagents: Sodium tert-butoxide Solvents: Toluene ; rt → 100 °C; 48 h, 100 - 110 °C
Référence
- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and AminesChemistry - A European Journal, 2010, 16(6), 1983-1991,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Chlorosuccinimide Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 30 min, rt
1.2 Reagents: Perchloric acid ; 2 h, 0 °C
1.2 Reagents: Perchloric acid ; 2 h, 0 °C
Référence
- Practical and regioselective amination of arenes using alkyl aminesNature Chemistry, 2019, 11(5), 426-433,
Synthetic Routes 9
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Hexane ; -78 °C; -78 °C → -50 °C; -50 °C → 0 °C
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ; rt
1.2 10 min, 0 °C; 40 min, 0 °C → rt; 1 h, rt; 12 h, rt
1.3 Solvents: Water ; rt
Référence
- Base strengths of substituted tritylamines, N-alkylanilines, and tribenzylamine in aqueous solution and the gas phase: Steric effects upon solvation and resonance interactionsEuropean Journal of Organic Chemistry, 2004, (24), 5031-5039,
Synthetic Routes 11
Synthetic Routes 12
Conditions de réaction
1.1 Catalysts: Copper(II) triflate Solvents: Nitromethane ; 2 h, rt
Référence
- Copper-catalyzed N-tert-butylation of aromatic amines under mild conditions using tert-butyl 2,2,2-trichloroacetimidateSynlett, 2014, 25(11), 1550-1554,
Synthetic Routes 13
Synthetic Routes 14
Conditions de réaction
1.1 Catalysts: Bis(dibenzylideneacetone)palladium , BINAP Solvents: Toluene ; 30 min, rt
1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C
1.2 Reagents: Sodium tert-butoxide ; 24 h, 100 °C
Référence
- Novel acyclic diaminocarbene ligands with increased steric demand and their application in gold catalysisOrganic Letters, 2010, 12(21), 4860-4863,
Synthetic Routes 15
Conditions de réaction
1.1 Solvents: Tetrahydrofuran ; 12 h, 0 °C → 25 °C
1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Ferrous chloride , Sodium borohydride Solvents: Ethanol ; 15 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Référence
- Synthesis of polyfunctional secondary amines by the reaction of functionalized organomagnesium reagents with tertiary nitroalkanesSynthesis, 2015, 47(20), 3246-3256,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Potassium hydride Catalysts: Acetic acid , Propanoic acid, 2,2-dimethyl-, copper(2+) salt (2:1)
Référence
- The chemistry of pentavalent organobismuth reagents. Part 14. Recent advances in the copper-catalyzed phenylation of aminesTetrahedron, 1997, 53(12), 4137-4144,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Sodium tert-butoxide Catalysts: Di-μ-chlorobis[(1,2,3-η)-1-phenyl-2-propen-1-yl]dipalladium , 2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino]-N,N-dimethylbenzenamine Solvents: Toluene ; 3 - 48 h, 100 - 110 °C
Référence
- Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand, World Intellectual Property Organization, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Hydrogen bromide Solvents: 1,4-Dioxane , Water
Référence
- A Convenient Method for Direct N-tert-Butylation of Aromatic AminesJournal of Organic Chemistry, 1995, 60(8), 2613-14,
Synthetic Routes 19
Conditions de réaction
1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine , 2789690-58-8 Solvents: Tetrahydrofuran ; 20 min, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt
1.2 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 12 h, rt
Référence
- Palladium allyl organometallic compounds, palladium phosphine complexes as catalysts for coupling reaction and processes for preparation thereof, World Intellectual Property Organization, , ,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Catalysts: Phosphine, dicyclohexyl[1-(tricyclohexylphosphoranylidene)ethyl]- , Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ; 24 h, 60 °C
Référence
- Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic HalidesAngewandte Chemie, 2022, 61(47),,
Benzenamine,N-(1,1-dimethylethyl)- Raw materials
- Benzenesulfonic acid,potassium salt (1:1)
- tert-butyl 2,2,2-trichloroethanecarboximidate
- Phenylboronic acid
- Triphenylbismuth diacetate
- Iodobenzene
- Phenylmagnesium chloride
- 2-Methyl-2-nitropropane
- 2-methylpropan-2-amine
Benzenamine,N-(1,1-dimethylethyl)- Preparation Products
Benzenamine,N-(1,1-dimethylethyl)- Littérature connexe
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:937-33-7)Benzenamine,N-(1,1-dimethylethyl)-

Pureté:99%/99%
Quantité:1g/5g
Prix ($):346.0/1213.0